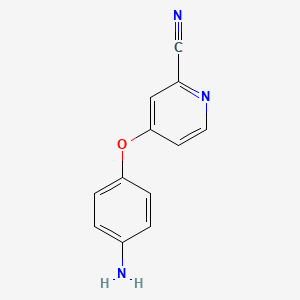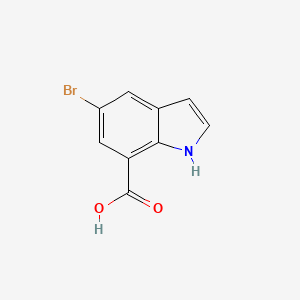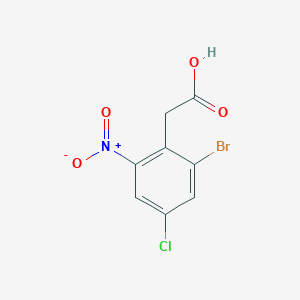![molecular formula C8H5BrN2O2 B1523643 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1167056-46-3](/img/structure/B1523643.png)
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Vue d'ensemble
Description
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a brominated heterocyclic aromatic organic compound It is a derivative of pyrrolopyridine, featuring a bromine atom at the 5-position and a carboxylic acid group at the 3-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrrolo[3,2-b]pyridine as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the pyrrolopyridine ring, usually in the presence of a catalyst such as iron(III) bromide (FeBr3).
Carboxylation: The carboxylation step introduces the carboxylic acid group, often using reagents like carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient separation and purification techniques to achieve high yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve replacing the bromine atom with other functional groups, using nucleophiles like sodium azide (NaN3) for azide substitution.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.
Reduction: LiAlH4, in anhydrous ether.
Substitution: NaN3, in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Azides, halides, or other nucleophiles.
Mécanisme D'action
Target of Action
Similar compounds have been used as antagonists to treat or prevent disorders in which corticotropin-releasing hormone receptor 1 (crhr1) and/or corticotropin-releasing hormone receptor 2 (crhr2) are involved .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, possibly crhr1 and/or crhr2, to exert its effects .
Result of Action
Similar compounds have shown anti-inflammatory and analgesic activities .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and signaling pathways. Medicine: Industry: Utilized in the synthesis of advanced materials and polymers.
Comparaison Avec Des Composés Similaires
1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom and carboxylic acid group.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but different position of the bromine atom.
3-Carboxy-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom.
Uniqueness: The presence of both the bromine atom and the carboxylic acid group in 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid provides unique chemical reactivity and potential for diverse applications compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCALKTCNNPFHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694649 | |
| Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-46-3 | |
| Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


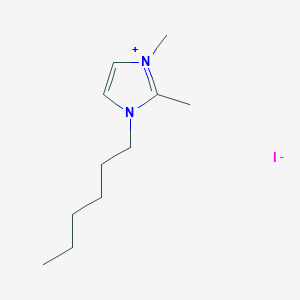
![2-(2-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1523561.png)

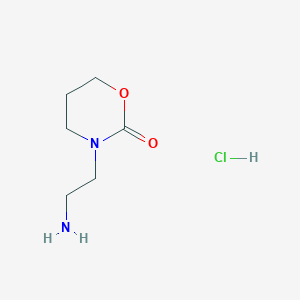

![1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B1523565.png)
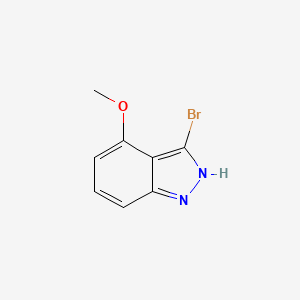
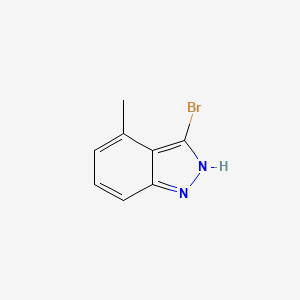
![[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1523570.png)
